molecular formula C10H8BrNO2 B026504 5-(Bromoacetyl)-2-oxoindoline CAS No. 105316-98-1

5-(Bromoacetyl)-2-oxoindoline

Cat. No. B026504
M. Wt: 254.08 g/mol
InChI Key: WHLZVVMOQHTDAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Bromoacetyl)-2-oxoindoline typically involves strategies that ensure the introduction of the bromoacetyl functional group into the indoline scaffold in a controlled and efficient manner. One common approach includes the halogenation of acetyl-indoline precursors, leveraging the reactivity of the bromine atom for subsequent coupling reactions or further functional group transformations. Such methodologies are crucial for constructing the bromoacetyl moiety accurately within the molecular framework.

Molecular Structure Analysis

The molecular structure of 5-(Bromoacetyl)-2-oxoindoline is characterized by the presence of a bromoacetyl group attached to an indoline ring system, which itself contains an oxo group at the 2-position. This structural arrangement imparts significant reactivity to the molecule, influencing its behavior in chemical reactions and its interaction with various biological targets. Structural analyses, often involving X-ray crystallography or NMR spectroscopy, provide insights into the spatial arrangement of atoms within the molecule and the electronic environment surrounding the reactive centers.

Chemical Reactions and Properties

5-(Bromoacetyl)-2-oxoindoline participates in a variety of chemical reactions, owing to the electrophilic nature of the bromoacetyl group and the nucleophilic character of the indoline nitrogen. It can undergo nucleophilic substitution reactions, enabling the formation of carbon-nitrogen and carbon-oxygen bonds. Additionally, the compound can be used in cyclization reactions to generate complex heterocyclic structures, illustrating its utility in the synthesis of biologically active compounds and natural product analogs.

Physical Properties Analysis

The physical properties of 5-(Bromoacetyl)-2-oxoindoline, including its melting point, boiling point, and solubility, are determined by its molecular structure. The presence of both polar (bromoacetyl) and relatively nonpolar (indoline) segments within the molecule affects its phase behavior, solubility in various solvents, and interactions with other molecules. These properties are essential for devising suitable conditions for its handling, purification, and application in chemical synthesis.

Chemical Properties Analysis

The chemical properties of 5-(Bromoacetyl)-2-oxoindoline are largely defined by the reactivity of the bromoacetyl group and the indoline nitrogen. The bromoacetyl moiety can act as an electrophile in substitution reactions, while the indoline nitrogen can participate in nucleophilic attacks. The compound's ability to engage in diverse chemical transformations makes it a valuable reagent in the development of new synthetic methodologies and the exploration of reaction mechanisms.

For further detailed exploration and specific studies related to the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of 5-(Bromoacetyl)-2-oxoindoline, the following sources provide comprehensive scientific insights:

Scientific Research Applications

  • 合成路线的开发 :3-(Bromoacetyl)coumarins在合成多功能化杂环系统和其他工业重要支架的准备中作为多功能的构建块。这些衍生物是各种生物活性杂环脚手架的合成的重要起点

  • 合成五元和六元杂环系统 :3-(Bromoacetyl)coumarins被用作合成各种五元和六元杂环系统,如噻吩、咪唑、吡唑、噻唑、三唑、吡喃、吡啶、噻二唑以及熔融杂环系统的有吸引力的起点

  • 分析化学应用 :这个评论涵盖了这些官能团在分析化学中的广泛应用

  • 荧光传感器应用 :3-(Bromoacetyl)coumarins是荧光传感器领域的重要模板,它们有广泛的应用,可以用于检测金属阳离子、阴离子和生物分子

  • 生物学应用 :此外,这个评论还涵盖了这些官能团在生物学中的广泛应用

  • 环境污染物检测 :3-(Bromoacetyl)coumarin和3-bromoacetyl-7-methoxycoumarin被用于分析新兴污染物,如全氟化物

properties

IUPAC Name

5-(2-bromoacetyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLZVVMOQHTDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)CBr)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622421
Record name 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromoacetyl)-2-oxoindoline

CAS RN

105316-98-1
Record name 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromoacetyl chloride (14.17 g) in methylene chloride (30 ml) is added dropwise to a stirred suspension of oxindole (6 g) and AlCl3 (13.31 g) in methylene chloride (200 ml). The reaction mixture is refluxed for 4 hours, cooled to RT, poured with stirring into an ice/water mixture, stirred for 30 minutes, filtered and washed with methylene chloride yielding the desired product as a solid which is recrystallized from isopropanol.
Quantity
14.17 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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